molecular formula C6H6ClNOS B13136399 N-(4-chlorothiophen-2-yl)acetamide

N-(4-chlorothiophen-2-yl)acetamide

Cat. No.: B13136399
M. Wt: 175.64 g/mol
InChI Key: OPRZOQQPVBVCSK-UHFFFAOYSA-N
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Description

N-(4-chlorothiophen-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a 4-chlorothiophen-2-yl group attached to the nitrogen atom of the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorothiophen-2-yl)acetamide typically involves the reaction of 4-chlorothiophen-2-amine with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The general reaction scheme is as follows:

4-chlorothiophen-2-amine+acetic anhydrideThis compound+acetic acid\text{4-chlorothiophen-2-amine} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 4-chlorothiophen-2-amine+acetic anhydride→this compound+acetic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorothiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: 4-chlorothiophen-2-amine.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-(4-chlorothiophen-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chlorothiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific molecular targets. For example, it has been shown to exhibit antimicrobial activity by interfering with bacterial cell wall synthesis . The exact molecular pathways involved can vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromothiophen-2-yl)acetamide
  • N-(4-methylthiophen-2-yl)acetamide
  • N-(4-nitrothiophen-2-yl)acetamide

Uniqueness

N-(4-chlorothiophen-2-yl)acetamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic modifications. Additionally, the electronic properties of the chlorine atom can affect the compound’s interaction with biological targets, potentially enhancing its efficacy in medicinal applications .

Properties

Molecular Formula

C6H6ClNOS

Molecular Weight

175.64 g/mol

IUPAC Name

N-(4-chlorothiophen-2-yl)acetamide

InChI

InChI=1S/C6H6ClNOS/c1-4(9)8-6-2-5(7)3-10-6/h2-3H,1H3,(H,8,9)

InChI Key

OPRZOQQPVBVCSK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CS1)Cl

Origin of Product

United States

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